molecular formula C20H22O10 B094733 Plicatic acid CAS No. 16462-65-0

Plicatic acid

Cat. No. B094733
CAS RN: 16462-65-0
M. Wt: 422.4 g/mol
InChI Key: PGFBYAIGHPJFFJ-PWIZWCRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plicatic acid is a natural product found in the wood of western red cedar trees (Thuja plicata). It is a type of organic compound known as a quinone methide, which has been found to have both beneficial and harmful effects. In

Scientific Research Applications

Immunogenicity and Allergenicity Studies

Plicatic acid (PA) has been a focal point in studies exploring its immunogenic and allergenic properties. A notable example is a rabbit model developed to study the immunogenicity and allergenicity of PA, primarily found in western red cedar and known for causing occupational asthma. This study successfully raised specific anti-PA IgE and IgG antibodies in rabbits, depending on the immunization method. The sensitized rabbits displayed increased respiratory frequency and pulmonary resistance upon antigenic challenge with PA-protein conjugates, demonstrating its potential in advancing our understanding of occupational asthma induced by small molecular weight chemical compounds (Chan et al., 1987).

Complement Activation and Inflammatory Response

Research has also explored PA's ability to activate complement and generate chemotactic activity from human serum, shedding light on its potential role in inducing inflammatory responses in airways. This study highlighted that PA could activate complement via the classical pathway and suggested that this activation could contribute to the prevalence of industrial chronic bronchitis in subjects exposed to PA (Chan-yeung et al., 1980).

Chemical Characterization and Degradation Studies

Another line of research has focused on the chemical characterization of plicatic acid. Studies have described the preparation and analysis of crystalline derivatives of plicatic acid, providing insights into its molecular structure and potential degradation pathways. These findings have implications for understanding the environmental and biological impacts of plicatic acid (Gardner et al., 1960; Gardner et al., 1966).

properties

CAS RN

16462-65-0

Product Name

Plicatic acid

Molecular Formula

C20H22O10

Molecular Weight

422.4 g/mol

IUPAC Name

(1S,2S,3R)-1-(3,4-dihydroxy-5-methoxyphenyl)-2,3,7-trihydroxy-3-(hydroxymethyl)-6-methoxy-1,4-dihydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C20H22O10/c1-29-14-5-10-7-19(27,8-21)20(28,18(25)26)16(11(10)6-12(14)22)9-3-13(23)17(24)15(4-9)30-2/h3-6,16,21-24,27-28H,7-8H2,1-2H3,(H,25,26)/t16-,19+,20+/m0/s1

InChI Key

PGFBYAIGHPJFFJ-PWIZWCRZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)O)[C@H]2C3=CC(=C(C=C3C[C@]([C@@]2(C(=O)O)O)(CO)O)OC)O

SMILES

COC1=CC(=CC(=C1O)O)C2C3=CC(=C(C=C3CC(C2(C(=O)O)O)(CO)O)OC)O

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2C3=CC(=C(C=C3CC(C2(C(=O)O)O)(CO)O)OC)O

synonyms

plicatic acid
plicatic acid, potassium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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